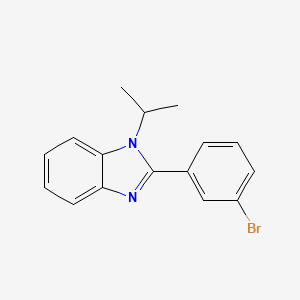

2-(3-Bromophenyl)-1-propan-2-ylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

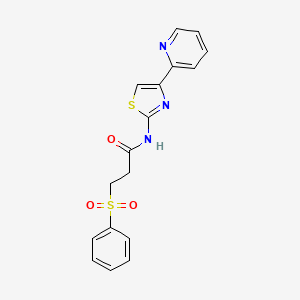

The compound “2-(3-Bromophenyl)-1-propan-2-ylbenzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .

Synthesis Analysis

While specific synthesis methods for “2-(3-Bromophenyl)-1-propan-2-ylbenzimidazole” are not available, benzimidazoles are generally synthesized from o-phenylenediamine and carboxylic acids (or their derivatives) in the presence of a condensing agent .Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring structure, which includes a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Scientific Research Applications

Antifungal Activity : Benzimidazole derivatives have been synthesized and tested for their antifungal activities. For instance, a series of benzimidazole compounds demonstrated potent activity against common and emerging yeasts and molds, such as Aspergillus species, highlighting their potential as novel antifungal agents (Buchta et al., 2004). Another study explored benzimidazole derivatives with morpholine moieties, finding them effective against fungal pathogens including Botrytis cinerea and Sclerotinia sclerotiorum (Zhou et al., 2013).

Antimicrobial Activity : Schiff bases of chitosan incorporating heterocyclic moieties, such as benzimidazole, have demonstrated antimicrobial properties against a variety of bacterial and fungal species. These findings suggest the utility of benzimidazole derivatives in developing new antimicrobial agents (Hamed et al., 2020).

Antioxidant and Antiradical Activity : Research on N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles has shown these compounds to exhibit significant antioxidant activity, comparable to standard antioxidants. This class of compounds has potential for therapeutic use as antioxidants (Spasov et al., 2022).

Anticancer Properties : Some benzimidazole derivatives have been studied for their anticancer activities. Microwave-supported synthesis of novel 1,3-diarylpyrazino[1,2-a]benzimidazole derivatives showed notable anticancer activities, indicating the relevance of these compounds in cancer research (Demirayak et al., 2011).

Chemical Synthesis and Catalysis : Benzimidazole-based compounds, especially those containing palladium complexes, have been utilized in catalytic activities, including C-C coupling reactions. This highlights their importance in synthetic chemistry and materials science (Hahn et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimycobacterial properties . These compounds have been shown to interact with the Pantothenate synthetase of Mycobacterium tuberculosis .

Mode of Action

It is suggested that similar compounds may inhibit the activity of their target proteins, leading to a disruption in the normal functioning of the pathogen .

Biochemical Pathways

Given its potential target, it may interfere with the biosynthesis of pantothenate, a key component of coenzyme a, which is essential for various metabolic processes in the cell .

Pharmacokinetics

Similar compounds have been designed and synthesized with in silico admet prediction .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that they may have potential as antimycobacterial agents .

Future Directions

properties

IUPAC Name |

2-(3-bromophenyl)-1-propan-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2/c1-11(2)19-15-9-4-3-8-14(15)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZNOXAEZXXOKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)

![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)

![6-chloro-N2-[2-(2-chlorophenoxy)pyridin-4-yl]pyridine-2,5-dicarboxamide](/img/structure/B2919703.png)

![Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2919704.png)